sdsB protein
Description
Properties
CAS No. |
147603-53-0 |
|---|---|
Molecular Formula |
C5F4O |
Synonyms |
sdsB protein |
Origin of Product |
United States |
Genomic and Molecular Architecture of Sdsb Protein
Genomic Locus and Operonic Organization of sdsB
The genomic location and organization of the sdsB gene vary across different bacterial species. In Pseudomonas sp. strain ATCC19151, the sdsB gene is situated in close proximity to the sdsA gene, which encodes an alkyl sulfatase responsible for the initial breakdown of SDS. These two genes, sdsA and sdsB, have been shown to have divergent promoters, indicating a regulatory relationship between them.
In Brachyspira hyodysenteriae strain ORS278, the sdsB gene is located on the chromosome at position 4658972-4660030. Similarly, in Shewanella pealeana strain ATCC 700345, the sdsB gene is found on the chromosome at position 4192170-. While the specific operonic status of sdsB in Shewanella pealeana is noted as "Not Known", studies in Pseudomonas sp. ATCC19151 highlight the co-regulation of sdsA and sdsB.
Furthermore, research into the degradation of sulfated surfactants in other bacteria has identified operons containing genes with notable identity to sdsB. For instance, a six-gene operon, ssuEADCBF, involved in the utilization of sulfated surfactants, shows a gene with 39% identity to SdsB from Pseudomonas sp.. This suggests potential functional and evolutionary links between sdsB and genes within ssu operons in different bacterial lineages.
The genomic context of sdsB in Pseudomonas sp. ATCC19151, particularly its association with sdsA and their divergent promoters, points towards a localized regulatory system governing SDS degradation.
Transcriptional Start Sites and Promoter Elements of the sdsB Gene
Transcriptional regulation of the sdsB gene, alongside sdsA, has been investigated in Pseudomonas sp. strain ATCC19151. Analysis of the sdsA (P(sdsA)) and sdsB (P(sdsB)) gene promoter activities revealed that SdsB functions as a positive regulator for the transcription of both sdsA and sdsB. The activity of both P(sdsA) and P(sdsB) significantly increases in the presence of SDS, indicating that the transcription of sdsA and sdsB is inducible by the presence of this anionic surfactant. DNA-binding assays have further demonstrated that SdsB directly regulates the transcription of both genes.
This regulatory mechanism ensures that the genes responsible for SDS degradation are expressed when the substrate is available, allowing the bacterium to utilize SDS as a carbon source. The divergent orientation of the sdsA and sdsB promoters in Pseudomonas sp. ATCC19151 suggests a finely tuned regulatory circuit controlled by SdsB.
Bioinformatic Classification and Evolutionary Lineage of sdsB Protein
Bioinformatic analysis classifies the this compound as a transcriptional regulator. In Pseudomonas sp. strain ATCC19151, SdsB has been identified as a LysR-type transcriptional regulator. LysR-type transcriptional regulators (LTTRs) represent the most common type of transcriptional activator in bacteria and are known to regulate a diverse range of genes, including those involved in metabolism, motility, quorum sensing, and virulence.
The presence of sdsB homologs in various bacterial species involved in the degradation of sulfated compounds, such as those with identity to genes in the ssu operon, suggests a shared evolutionary origin and conserved function in the breakdown of organic sulfates. Protein families are groups of proteins that share a common evolutionary origin, often reflected in similar sequences, structures, and functions. Classification of proteins into families and superfamilies helps in understanding their evolutionary relationships and predicting their functions.
Evolutionary studies of bacterial proteins indicate that gene birth and loss, as well as sequence divergence, contribute to the evolution of protein families and the emergence of new functions. The presence of sdsB in different bacterial species, particularly those inhabiting environments where anionic surfactants are present, highlights the evolutionary adaptation of these microorganisms to utilize such compounds. Analyzing the sequence and structural features of sdsB from various bacteria can provide further insights into its evolutionary lineage and the conserved mechanisms of transcriptional regulation in surfactant degradation pathways. Protein domain architectures, which are distinct functional or structural units within a protein, can also shed light on the evolutionary history and potential functions of sdsB.
While detailed phylogenetic studies specifically focused on bacterial sdsB were not extensively found in the search results, its classification as a LysR-type regulator and its presence in bacteria involved in sulfated compound degradation place it within broader evolutionary contexts of bacterial transcriptional regulation and metabolic adaptation.
Expression and Translational Control of Sdsb Protein
Inducible Expression Patterns of sdsB Protein
Studies have shown that the transcription of the sdsB gene in Pseudomonas sp. ATCC19151 exhibits inducible expression patterns, particularly in response to the presence of sodium dodecyl sulfate (B86663) (SDS). Analysis of the promoter activity of the sdsB gene (PsdsB) revealed a significant increase in activity when the bacterium was grown in the presence of SDS. nih.gov This indicates that the bacterium upregulates sdsB gene expression when its substrate, SDS, is available, allowing for efficient utilization of the compound as a carbon source. nih.gov This inducible expression ensures that the cellular machinery for SDS degradation, regulated by SdsB, is produced when needed, representing an energy-efficient regulatory strategy.
Mechanisms Governing Basal and Activated sdsB Gene Transcription
Transcriptional regulation of the sdsB gene involves specific mechanisms that control both its basal and activated expression levels. Research indicates that the this compound itself functions as a positive transcriptional regulator for both the sdsA and sdsB genes. nih.gov This suggests a positive autoregulatory loop where SdsB promotes its own transcription. DNA-binding assays have provided evidence that SdsB directly regulates the transcription of the sdsB gene by binding to specific DNA sequences in its promoter region. nih.gov
The activation of sdsB transcription is significantly enhanced in the presence of SDS. nih.gov This activated transcription is mediated by the positive regulatory action of SdsB binding to the PsdsB promoter. nih.gov Basal transcription of the sdsB gene likely occurs at a lower level in the absence of the inducer (SDS), maintained by the general transcription machinery. The transition from basal to activated transcription is triggered by the presence of SDS, leading to increased SdsB levels which further enhance transcription through the positive autoregulatory loop.
Post-Transcriptional and Translational Regulatory Elements Affecting this compound Levels
While transcriptional regulation by SdsB is a key control point for sdsB gene expression, post-transcriptional and translational regulatory mechanisms can also influence the final levels of this compound. However, specific detailed studies on the post-transcriptional and translational regulation of this compound in Pseudomonas sp. ATCC19151 are not extensively documented in the provided search results. One source notes that no studies were available on the regulation of SdsB expression at the time of their publication, although it was known to positively regulate SdsA expression. ethz.ch
Despite the lack of specific data for sdsB, general mechanisms of post-transcriptional regulation in bacteria can involve factors such as mRNA stability, RNA processing, and the action of small regulatory RNAs. wikipedia.orgfrontiersin.org These mechanisms can affect the lifespan and availability of the sdsB mRNA transcript for translation.
Translational control can occur through mechanisms that influence the efficiency of mRNA translation into protein. This can involve the binding of regulatory proteins to mRNA, the presence of specific sequences or structures within the mRNA (such as ribosomal binding sites or upstream open reading frames), and the availability of translational machinery. nih.govplos.org While the specific involvement of these general mechanisms in regulating this compound levels has not been detailed in the provided information, they represent potential layers of control that could fine-tune sdsB production in response to environmental cues or cellular needs.
Further research would be required to fully elucidate any specific post-transcriptional or translational regulatory elements and mechanisms that contribute to controlling this compound levels in Pseudomonas sp. ATCC19151.
Functional Characterization of Sdsb Protein As a Regulatory Factor
Identification and Role as a Transcriptional Regulator
The sdsB protein has been identified as a transcriptional regulator involved in the control of genes associated with the degradation of sodium dodecyl sulfate (B86663) (SDS) in certain bacterial species, such as Pseudomonas sp. ATCC19151 and Pseudomonas aeruginosa. nih.govasm.org Transcriptional regulators are proteins that influence the rate of gene transcription, either by activating or repressing the process. mun.casavemyexams.comwou.edu SdsB belongs to the LysR-type family of transcriptional regulators. asm.orgoup.com Evidence supporting its role as a transcriptional regulator includes analysis of gene promoter activities and DNA-binding assays. nih.gov
Positive Regulatory Activity on sdsA and sdsB Gene Transcription
Research has shown that SdsB acts as a positive regulator of the transcription of both the sdsA and sdsB genes. nih.govresearchgate.net The sdsA gene encodes an alkyl sulfatase, an enzyme crucial for initiating the degradation of SDS. nih.govpnas.orghibiscuspublisher.com The positive regulatory activity of SdsB means that its presence promotes the increased expression of these genes. Analysis of promoter activities for sdsA (PsdsA) and sdsB (PsdsB) has demonstrated that SdsB significantly increases their transcription levels. nih.govresearchgate.net DNA-binding assays further indicate that SdsB directly regulates the transcription of these genes by binding to specific DNA sequences in their promoter regions. nih.govresearchgate.netwishartlab.com
Response to Environmental Stimuli (e.g., Sodium Dodecyl Sulfate)
The transcriptional activity of sdsA and sdsB, regulated by SdsB, is responsive to the presence of environmental stimuli, particularly anionic surfactants like SDS. nih.govasm.orgresearchgate.net Studies have shown that the activities of the sdsA and sdsB gene promoters increase significantly when SDS is present in the environment, indicating that the transcription of these genes is inducible by SDS. nih.govresearchgate.net This suggests that SdsB plays a role in the bacterium's ability to sense and respond to the presence of SDS by upregulating the expression of the necessary degradation machinery.
Involvement in Anionic Surfactant Degradation Pathways
The this compound's regulatory function is intrinsically linked to the bacterium's ability to degrade anionic surfactants. By positively regulating the expression of the sdsA gene, SdsB facilitates the initial step in the breakdown of compounds like SDS. nih.govresearchgate.net
Interplay with Alkyl Sulfatase sdsA in Xenobiotic Metabolism
The alkyl sulfatase enzyme, encoded by sdsA, is responsible for the hydrolytic cleavage of the ester bond in alkyl sulfates, such as SDS, resulting in the formation of a corresponding alcohol and inorganic sulfate. nih.govhibiscuspublisher.com This step is the primary entry point for SDS into the bacterial metabolic pathways. hibiscuspublisher.com SdsB's positive regulation of sdsA transcription ensures that sufficient levels of the SdsA enzyme are produced when SDS is available, thereby enabling the bacterium to initiate the degradation process effectively. nih.govresearchgate.net The interplay between SdsB and SdsA highlights a regulatory mechanism that controls the rate of xenobiotic metabolism, specifically the breakdown of anionic surfactants.
Contribution to Microbial Adaptability and Carbon Source Utilization
The ability of bacteria like Pseudomonas sp. ATCC19151 to degrade anionic surfactants such as SDS, facilitated by the SdsB-regulated expression of sdsA, contributes significantly to their adaptability in environments containing these compounds. nih.govresearchgate.net Furthermore, the degradation of SDS provides the bacterium with a source of carbon that can be utilized for growth. nih.govresearchgate.nethibiscuspublisher.com The alcohol produced from the initial cleavage of SDS by SdsA can be further metabolized through pathways like beta-oxidation, providing the cell with energy and building blocks. hibiscuspublisher.com The regulation exerted by SdsB on the expression of the degradation machinery allows the bacterium to efficiently utilize SDS as a sole carbon source, demonstrating its role in microbial adaptability and the utilization of alternative carbon sources in the environment. nih.govresearchgate.netnih.govnih.gov
Mechanistic Insights into Sdsb Protein Regulatory Action
Direct DNA Binding and Recognition Sequences of sdsB Protein
Research indicates that the this compound contains a Helix-Turn-Helix (HTH) lysR-type DNA-binding domain. wishartlab.com HTH domains are common structural motifs found in many DNA-binding proteins, particularly transcription factors, enabling them to interact with specific DNA sequences. LysR-type transcriptional regulators (LTTRs) represent the most abundant type of transcription factor in bacteria. They typically regulate genes involved in diverse metabolic processes, quorum sensing, motility, and virulence. LTTRs commonly bind to inverted repeat sequences in the promoter regions of their target genes. While the presence of the HTH lysR-type domain in sdsB suggests it functions by binding directly to DNA to exert regulatory control, the precise DNA recognition sequences bound by this compound have not been explicitly detailed in the available literature. Further research, potentially employing techniques such as ChIP-seq or SELEX, would be necessary to identify the specific DNA motifs that sdsB recognizes and binds to.
Conformational Dynamics of this compound Upon Ligand Interaction
The regulatory activity of many DNA-binding proteins, particularly LTTRs, is modulated by the binding of small effector molecules or ligands. nih.govnih.govelifesciences.orgbiorxiv.orgredshiftbio.com Ligand binding can induce conformational changes in the protein, altering its affinity for DNA or its interaction with other components of the transcription machinery. nih.govelifesciences.orgbiorxiv.orgredshiftbio.comnih.gov These conformational dynamics are crucial for switching the protein between active and inactive states or modulating its regulatory effect. While the general principle of ligand-induced conformational change is well-established for DNA-binding proteins, specific data detailing the conformational dynamics of this compound upon interaction with potential ligands are not available in the examined literature. Identifying specific effector molecules for this compound and studying the resulting structural changes would provide significant insights into its regulatory mechanism.
Modulation of RNA Polymerase Activity by this compound
DNA-binding proteins can modulate RNA polymerase activity through various mechanisms, thereby affecting gene transcription. nih.govnih.govrsc.orgwikipedia.orgbiorxiv.org These mechanisms can include:
Blocking RNA Polymerase Binding: The regulatory protein may bind to DNA sequences that overlap with or are adjacent to the promoter region, physically blocking the access of RNA polymerase to the transcription start site. wikipedia.org
Stabilizing RNA Polymerase Binding: Conversely, some DNA-binding proteins can enhance the binding of RNA polymerase to the promoter, thereby activating transcription. wikipedia.org
Interacting with RNA Polymerase Subunits: Regulatory proteins can directly interact with subunits of RNA polymerase, influencing its conformation, stability, or catalytic activity. nih.govnih.govrsc.orgbiorxiv.org These interactions can either promote or inhibit transcription elongation or initiation.
Given that sdsB is suggested to be a regulatory protein with a DNA-binding domain, it is plausible that it modulates gene expression by interacting with DNA and potentially influencing RNA polymerase activity. However, the specific mechanism by which this compound modulates RNA polymerase activity, whether through direct interaction, blocking/stabilizing DNA binding, or other means, has not been elucidated in the provided search results. Further experimental investigation is required to define the precise nature of the interaction between this compound and the transcription machinery.
Structural Biology and Structure Function Relationships of Sdsb Protein
Domain Architecture and Conserved Motifs of sdsB Protein
LysR-type transcriptional regulators, including sdsB, generally possess a conserved two-domain structure. The N-terminal domain is primarily responsible for DNA binding, while the C-terminal domain is involved in effector molecule binding. These domains are connected by a linker region, often described as a long helix.
A key conserved motif within the N-terminal DNA-binding domain of LTTRs is the helix-turn-helix (HTH) motif. This motif is critical for recognizing and interacting with specific DNA sequences in the promoter regions of target genes. The presence of a HTH LysR-type DNA-binding domain has been specifically noted in sdsB.
The C-terminal domain, also known as the regulatory or co-inducer-binding domain, is structurally similar to periplasmic binding proteins and consists of alpha/beta domains. This domain is responsible for binding diverse small-molecule ligands, which can include amino acids, sugar phosphates, carboxylic acids, and other metabolites.
The typical quaternary structure of functional LTTRs is a homotetramer, meaning they assemble as a complex of four identical protein subunits. This tetrameric arrangement is important for their regulatory activity, allowing for cooperative interactions between subunits and with DNA.
| Domain | Location | Primary Function | Conserved Motifs Present |
| N-terminal | N-terminus | DNA Binding | Helix-Turn-Helix (HTH) |
| C-terminal | C-terminus | Effector Binding | Alpha/Beta folds |
| Linker Region | Between domains | Connects domains | Long helix |
Determinants of DNA Binding Specificity within this compound Structure
The specificity of this compound binding to target DNA sequences is determined by a combination of structural features and interaction mechanisms. As an LTTR, sdsB likely recognizes specific DNA sequences known as LTTR boxes, and its binding can induce DNA bending.
Protein-DNA binding specificity is generally achieved through two primary mechanisms: direct readout and indirect readout. Direct readout involves specific interactions, such as hydrogen bonds and van der Waals forces, between amino acid side chains of the protein and the chemical groups of the DNA bases within the major or minor grooves. The HTH motif in the N-terminal domain of sdsB is directly involved in these base-specific interactions.
Indirect readout, on the other hand, involves the recognition of the DNA's shape and conformational flexibility. Proteins can sense and preferentially bind to DNA sequences that adopt a particular conformation or that can be easily distorted into a favorable shape upon binding. Structural studies of protein-DNA complexes have revealed how these interactions contribute to binding affinity and specificity. Computational methods utilizing structural models and energy functions can predict protein-DNA binding affinities and identify key residues involved in specificity.
While specific detailed research findings on the DNA binding determinants of this compound itself were not extensively available in the search results, the general principles established for LTTRs apply. The precise arrangement of amino acids in the HTH motif and other regions of the DNA-binding domain, along with the protein's ability to induce conformational changes in the DNA, dictate its specific recognition sequence.
Structural Basis for Allosteric Regulation in this compound
Allosteric regulation is a critical mechanism controlling the activity of this compound, as is characteristic of LTTRs. This process involves the binding of a small molecule effector to a site distinct from the DNA-binding site, which in turn induces a conformational change in the protein that alters its DNA-binding affinity or its interaction with RNA polymerase.
In LTTRs, the effector molecule binds to the C-terminal domain. This binding event triggers a structural rearrangement within the protein, which is then transmitted through the linker region to the N-terminal DNA-binding domain. This conformational change can either enhance or reduce the protein's ability to bind to its target DNA sequence or influence its interaction with the transcription machinery, thereby activating or repressing gene expression.
The structural basis for this allosteric communication lies in the inherent flexibility and dynamic nature of the protein structure. Binding of the effector molecule stabilizes a particular conformation of the C-terminal domain, which in turn favors a specific conformation of the DNA-binding domain. This can affect the orientation and positioning of the HTH motif relative to the DNA, altering the strength and specificity of the protein-DNA interaction.
Research on other LTTRs has provided insights into these allosteric mechanisms. For example, studies have shown how ligand binding can induce conformational changes that affect DNA interactions and contact with RNA polymerase. The specific nature of the effector molecule and its interaction with the binding pocket in the C-terminal domain are key determinants of the resulting allosteric effect.
| Feature | Description | Impact on Function |
| Effector Binding to C-domain | Small molecule binds to a specific site in the C-terminal domain. | Induces conformational changes in the protein. |
| Conformational Change | Structural rearrangement transmitted from C- to N-terminal domain. | Alters DNA binding affinity or interaction with RNA Pol. |
| Allosteric Activation/Repression | Modulation of gene expression based on effector presence and concentration. | Controls the transcription of target genes. |
The precise structural changes and the molecular mechanisms of allosteric regulation can vary among different LTTRs, depending on the specific effector molecule and the target DNA sequence. However, the fundamental principle of effector-induced conformational change leading to altered DNA binding and transcriptional control is a conserved feature of this protein family.
Evolutionary and Comparative Analysis of Sdsb Protein Homologs
Phylogenetic Distribution and Orthology of sdsB Protein Across Microbial Species
The this compound has been identified in various bacterial species, predominantly those known for their ability to degrade sulfonated compounds and sulfate (B86663) esters. Notably, sdsB has been characterized in Pseudomonas species, where it functions as a transcriptional regulator for the sdsA gene, encoding an alkylsulfatase crucial for SDS degradation researchgate.net. The presence of sdsB and its association with surfactant degradation pathways suggests a distribution in microbial niches exposed to these compounds, such as wastewater treatment plants and contaminated soils archive.org.
Phylogenetic analyses involving sdsB and its homologs across different microbial genomes have been conducted to understand its evolutionary relationships. These studies often place sdsB within the LysR family of transcriptional regulators, a diverse group of proteins involved in regulating a wide array of metabolic processes in bacteria oup.comnih.gov. The clustering of sdsB homologs from various Pseudomonas strains and other Gram-negative bacteria in phylogenetic trees supports its conserved role within specific bacterial lineages capable of organosulfur metabolism archive.orgnih.gov. Orthology analysis confirms that sdsB in these species are homologous proteins that diverged from a common ancestral gene, maintaining a similar regulatory function in surfactant degradation mdpi.comresearchgate.net. While the core function appears conserved, variations in sdsB sequences and the presence of orthologs in different species reflect the evolutionary history and adaptation of these microbes to utilize diverse sulfonated compounds as sulfur sources oup.comnih.gov.
Evolutionary Conservation of Functional Residues and Regulatory Mechanisms in sdsB-like Proteins
The functional importance of sdsB as a transcriptional regulator implies that certain amino acid residues critical for DNA binding, effector molecule recognition (likely sulfate or a derivative), and interaction with RNA polymerase are likely to be evolutionarily conserved. Studies on LysR-type regulators, including sdsB, indicate that these proteins typically possess an N-terminal DNA-binding domain and a C-terminal regulatory domain responsible for sensing effector molecules nih.gov. Conservation analysis of sdsB homologs would likely reveal conserved residues within these domains, particularly in the helix-turn-helix motif of the DNA-binding domain and residues involved in ligand binding in the regulatory domain plos.orgnih.govbakerlab.org.
The regulatory mechanism of sdsB primarily involves controlling the transcription of the sdsA gene researchgate.net. This regulatory link appears to be evolutionarily conserved in various SDS-degrading bacteria where sdsB has been studied researchgate.netarchive.org. The induction of sdsA expression by sdsB in response to the presence of SDS or related molecules is a key conserved regulatory feature researchgate.net. While the specific effector molecule might vary slightly depending on the substrate specificity of the degradation pathway, the fundamental mechanism of sdsB acting as a transcriptional activator of the primary alkylsulfatase gene seems to be a conserved trait among these surfactant-degrading microbes researchgate.netoup.com. Evolutionary studies on regulatory proteins, in general, suggest that while some evolve incrementally, those controlling essential functions like gene expression can exhibit rapid gain or loss of function upon mutation, highlighting the selective pressures on these regulatory elements technologynetworks.com. The conservation of sdsB's regulatory role underscores its critical contribution to the survival of these bacteria in environments containing sulfonated surfactants.
Comparative Genomics of Surfactant Degradation Pathways and sdsB-Controlled Networks
Comparative genomics has been instrumental in understanding the genetic basis of surfactant degradation in different microbial species and the role of sdsB within these pathways. Analysis of genomes from surfactant-degrading bacteria reveals that while the core function of breaking down the sulfonate group is conserved, the complete degradation pathways and the genetic organization can vary researchgate.netoup.com.
Comparative genomic studies have shown that the sdsA and sdsB genes are often found in close proximity on the bacterial chromosome, suggesting a conserved operonic or regulonic organization researchgate.net. However, the surrounding genes involved in further metabolizing the desulfonated products (e.g., the alkyl chain) can differ between species, reflecting variations in their metabolic capabilities and the specific environmental niches they inhabit researchgate.net. Comparative genomics allows for the identification of other genes potentially co-regulated by sdsB, forming a broader sdsB-controlled network involved in the complete utilization of sulfonated surfactants researchgate.net.
Furthermore, comparative genomics can shed light on the evolutionary origins of these degradation pathways. While some enzymes involved in sulfonate desulfonation might have arisen through convergent evolution, the presence of orthologous sdsB regulators in different species suggests a shared ancestry for at least the regulatory component of the system oup.com. Analyzing the genomic context of sdsB and sdsA in various bacteria can help trace the evolutionary history of surfactant degradation capabilities and the potential for horizontal gene transfer of these modules uni-leipzig.denih.gov. For instance, comparative studies of Pseudomonas strains have utilized genomic analysis to understand their metabolic versatility and degradation abilities, including those related to surfactants scispace.com.
Methodological Approaches for Sdsb Protein Research
Genetic Manipulation and Mutagenesis Studies of the sdsB Gene
Genetic manipulation and mutagenesis are fundamental techniques used to study the function of the sdsB gene. Mutagenesis involves introducing intentional changes to the DNA sequence of the sdsB gene, which can lead to altered protein function or expression levels nih.gov. Techniques such as site-directed mutagenesis allow for specific amino acid substitutions, insertions, or deletions within the sdsB coding sequence to investigate the role of particular residues or domains nih.gov. Random mutagenesis approaches can also be employed to identify critical regions of the gene or protein involved in its activity or regulation. By observing the phenotypic consequences of these genetic alterations, researchers can infer the biological roles of the sdsB gene and its protein product. Gene editing technologies, such as CRISPR/Cas9, have revolutionized genetic manipulation by enabling precise and efficient modifications to the genome, including the sdsB locus frontiersin.orgsciencejournalforkids.org. Studies involving gene inactivation or overexpression of sdsB through these methods can provide insights into its necessity and sufficiency for specific cellular processes.
Transcriptional Reporter Assays for Promoter Activity (e.g., P(sdsA), P(sdsB))
Transcriptional reporter assays are widely used to study the activity of gene promoters, including those associated with sdsB, such as P(sdsA) and P(sdsB). These assays involve cloning the promoter region of interest upstream of a reporter gene whose expression is easily measurable, such as luciferase or green fluorescent protein (GFP) thermofisher.comqiagen.comnottingham.ac.uk. The reporter construct is then introduced into cells, and the activity of the promoter is inferred by quantifying the expression level or enzymatic activity of the reporter protein thermofisher.comnottingham.ac.uk. By exposing cells containing the reporter construct to different conditions or introducing specific regulatory factors, researchers can determine how the P(sdsA) or P(sdsB) promoters are regulated. This can reveal the signals or proteins that activate or repress sdsB gene transcription. For example, changes in environmental conditions or the presence of specific transcription factors can be correlated with changes in reporter gene expression driven by the sdsB promoters ethz.ch.
Electrophoretic Mobility Shift Assays for DNA-Protein Interaction Analysis
Electrophoretic Mobility Shift Assays (EMSA), also known as gel shift assays, are a common technique used to investigate the binding of proteins, such as sdsB protein, to specific DNA sequences, such as its own promoter regions or other regulatory elements nih.govwikipedia.orgnih.govresearchgate.netlicorbio.com. The principle of EMSA is based on the observation that a protein-DNA complex migrates slower through a non-denaturing polyacrylamide or agarose (B213101) gel than the free DNA fragment nih.govwikipedia.orgresearchgate.net.
In a typical EMSA, a labeled DNA probe containing the putative protein-binding site is incubated with the protein of interest nih.govlicorbio.com. The mixtures are then subjected to gel electrophoresis nih.govwikipedia.org. If the protein binds to the DNA probe, a band representing the protein-DNA complex will appear higher up in the gel (shifted) compared to the band of the free DNA probe nih.govwikipedia.org. Competition assays, using excess unlabeled DNA, can be performed to assess the specificity of the binding licorbio.com. The sensitivity of EMSA allows for the detection of interactions with small amounts of protein and DNA nih.govresearchgate.net. Variants of EMSA can also be used to determine binding stoichiometry and analyze conformational changes upon binding researchgate.net.
Protein Expression, Purification, and Biochemical Characterization Techniques
To study the this compound directly, it is often necessary to express and purify it. This typically involves cloning the sdsB gene into an expression vector and introducing it into a suitable host organism, such as Escherichia coli, for recombinant protein production researchgate.netresearchgate.net. Following expression induction, the cells are harvested and lysed to release the protein researchgate.net. Various chromatography techniques, such as affinity chromatography, ion-exchange chromatography, and size exclusion chromatography, are then employed to purify the this compound from other cellular components researchgate.netresearchgate.net. SDS-PAGE is commonly used throughout the purification process to monitor protein expression levels and assess the purity of the fractions researchgate.netresearchgate.netcreative-proteomics.com.
Once purified, the this compound can be subjected to biochemical characterization to understand its properties and activity. This may include determining its molecular weight (often via SDS-PAGE), assessing its solubility, and studying its enzymatic activity if applicable creative-proteomics.comufrgs.br. Other biochemical techniques can be used to investigate its stability under different conditions or its interaction with other molecules nih.govresearchgate.net.
Advanced Structural Determination Methods (e.g., X-ray Crystallography of homologous proteins)
Determining the three-dimensional structure of the this compound is crucial for understanding its function at a molecular level. X-ray crystallography is a powerful technique used for protein structure determination, although it requires the protein to form high-quality crystals jhsph.edunews-medical.netmpg.denih.govnih.gov. If obtaining crystals of this compound is challenging, researchers may use homologous proteins with similar sequences and potentially similar structures as templates for structural studies, such as homology modeling news-medical.net.
The process of X-ray crystallography involves diffracting X-rays through a protein crystal and analyzing the resulting diffraction pattern to build an electron density map, from which the atomic structure of the protein is determined jhsph.edunews-medical.netmpg.denih.govnih.gov. While X-ray crystallography provides high-resolution structural data for rigid proteins, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study proteins in solution and provide insights into flexibility and dynamics, although typically for smaller proteins jhsph.edunews-medical.netmpg.de. Cryo-electron microscopy (Cryo-EM) is another advanced technique suitable for determining the structures of large protein complexes without the need for crystallization news-medical.net.
"-Omics" Approaches for Systems-Level Understanding of sdsB Regulation (e.g., Transcriptomics, Proteomics)
To gain a comprehensive understanding of how this compound is regulated and functions within the broader cellular context, systems-level approaches, such as transcriptomics and proteomics, are employed nih.govuzh.chharvard.edunih.govembopress.org. Transcriptomics involves the global analysis of RNA molecules in a cell or tissue, providing insights into gene expression levels under different conditions. By analyzing transcriptomic data, researchers can identify factors or conditions that affect the transcription of the sdsB gene.
Emerging Research Directions and Future Perspectives for Sdsb Protein Studies
Identification of Novel Physiological Roles and Interacting Partners of sdsB Protein
The primary interacting partner of DsbB is the periplasmic oxidoreductase DsbA. nih.govnih.gov DsbB specifically reoxidizes DsbA by transferring electrons to quinones, such as ubiquinone or menaquinone, in the inner membrane, thereby linking disulfide bond formation to the respiratory chain. oup.comnih.govfrontiersin.org This interaction is highly specific to prevent futile redox cycling with the cell's reductive disulfide bond pathway, mediated by DsbD and DsbC. nih.govnih.gov However, recent research is beginning to reveal a more complex and nuanced picture of DsbB's interactions and potential roles.
Key Emerging Research Areas:
Non-Canonical Substrates: While DsbA is the canonical substrate, studies have shown that under certain mutational conditions, DsbB can bypass the need for DsbA by directly interacting with the disulfide isomerase DsbC. exlibrisgroup.com This finding suggests that DsbC, typically maintained in a reduced state to correct improper disulfide bonds, can be forced to function as an oxidase by a mutant DsbB. This reveals a latent functional plasticity within the disulfide bond machinery and offers insights into the potential evolutionary pathways of these systems. exlibrisgroup.com
Diversity of Dsb Systems: Genome sequencing has revealed that many bacterial species harbor multiple homologs of DsbA and DsbB. Campylobacter species, for instance, possess a more intricate system with two DsbA and two DsbB proteins. frontiersin.org This complexity suggests that these paralogs may have evolved specialized roles, potentially recognizing different subsets of protein substrates or functioning under different physiological conditions. Elucidating the specific substrates and regulatory mechanisms for each of these DsbB homologs is a key future challenge.
Alternative Oxidizing Pathways: In some bacterial lineages, such as Actinobacteria, the role of DsbB is fulfilled by a homolog of human vitamin K epoxide reductase (VKOR), an enzyme with a similar function but no sequence identity to the E. coli DsbB. researchgate.netasm.orgnih.gov Studying these alternative systems provides insight into the convergent evolution of membrane-bound oxidoreductases and may reveal novel mechanisms of electron transfer and disulfide catalysis that could be exploited for biotechnological purposes.
Interactome Exploration: Future research will likely involve comprehensive proteomic approaches to identify a broader range of interacting partners for DsbB. These could include regulatory proteins that modulate its activity in response to cellular stress or metabolic changes, or previously unknown, low-affinity substrates.
The following table summarizes the known and emerging interacting partners of the DsbB protein.
| Interacting Partner | Type of Interaction | Role/Function | Status |
| DsbA | Canonical Substrate | Receives oxidizing equivalents from DsbB to catalyze disulfide bond formation in the periplasm. nih.govnih.gov | Well-Established |
| Ubiquinone / Menaquinone | Electron Acceptor | Accepts electrons from DsbB, linking protein oxidation to the aerobic or anaerobic respiratory chain. nih.govfrontiersin.org | Well-Established |
| DsbC | Non-Canonical Substrate | Can be oxidized by mutant forms of DsbB, bypassing DsbA and revealing functional plasticity. exlibrisgroup.com | Emerging |
Integration of this compound into Predictive Models of Microbial Metabolism
Predictive models of microbial metabolism, particularly genome-scale metabolic models (GEMs), are powerful tools for understanding and engineering cellular physiology. nih.govnih.gov These models use computational techniques like Flux Balance Analysis (FBA) to predict metabolic fluxes through the entirety of an organism's biochemical network. wikipedia.orgtaylorandfrancis.com Initially, these models focused on cytoplasmic metabolism, but recent advances are incorporating compartmentalization and complex protein maturation processes, making the inclusion of the DsbB-dependent periplasmic folding pathway both possible and necessary for accurate predictions.
The function of DsbB is energetically coupled to the respiratory chain and is essential for the production of functional enzymes required for the uptake and processing of various substrates. Therefore, its inclusion in metabolic models is critical for accurately predicting growth yields and the metabolic cost of producing secreted proteins.
Current and Future Directions for Integration:
Compartmentalized Models: Advanced modeling frameworks, such as ME-Models (Metabolism and Expression), now explicitly account for different cellular compartments, including the periplasm, cytoplasm, and membranes. nih.gov These models reconstruct protein translocation pathways and can assign energetic costs to the synthesis and transport of proteins to their final destination, providing a framework to incorporate the activity of DsbB. nih.gov
Modeling Protein Folding and Stability: Researchers have begun to integrate the biophysics of protein folding into ME-models. By calculating the folding energies of periplasmic proteins under different conditions (e.g., acid stress), these models can predict how environmental challenges impact the proteome and, consequently, metabolic function. nih.govresearchgate.net As DsbB is central to the stability of many of these proteins, its activity is an implicit but critical parameter in such models.
Explicit Modeling of Redox Balance: A frontier in metabolic modeling is the explicit representation of protein folding and maturation pathways. A recent Petri net model of the E. coli protein folding machinery successfully integrated disulfide bond formation with the cell's energy-generating pathways, like the TCA cycle. ucl.ac.uk This model demonstrated a direct link between energy availability and the rate of correct protein folding, predicting that energy limitations can lead to an accumulation of mis-oxidized proteins. ucl.ac.uk Future GEMs will likely incorporate the DsbA-DsbB cycle as a specific set of reactions, complete with its stoichiometry and energetic linkage to the quinone pool, allowing for more precise predictions of the metabolic burden associated with producing complex, disulfide-bonded proteins.
Potential for Bioengineering and Biotechnological Applications in Environmental Science
The DsbB protein and its associated pathway hold significant potential for bioengineering and biotechnology, particularly in applications relevant to environmental science. The ability to efficiently produce complex, stable, and secreted proteins in bacterial hosts is fundamental to many bioremediation and biocatalysis strategies. Since DsbB is a key bottleneck in the production of many disulfide-bonded proteins, engineering this pathway is a promising strategy to enhance these applications. oup.com
Potential Applications:
Enhanced Bioremediation Enzyme Production: Many enzymes used for bioremediation—the breakdown of environmental pollutants—are secreted proteins that require disulfide bonds for stability and activity in harsh extracellular environments. A key example is in biodesulfurization, where bacteria remove sulfur from fossil fuels. The 4S pathway for metabolizing the pollutant dibenzothiophene (B1670422) (DBT) involves enzymes such as the DszA monooxygenase. frontiersin.org By engineering host bacteria with a more robust or efficient DsbB pathway, it may be possible to increase the yield and activity of these Dsz enzymes, leading to more effective bioremediation processes.
Improving Biocatalysts for Plastic Degradation: The biological recycling of plastics is a major goal of environmental biotechnology. Enzymes such as PETases and cutinases, which can depolymerize plastics like polyethylene (B3416737) terephthalate (B1205515) (PET), are being heavily researched. nih.govresearchgate.net For these enzymes to be produced economically at a large scale in bacterial systems like E. coli, efficient secretion and correct folding are paramount. Optimizing the DsbB pathway in production strains could enhance the yield of correctly folded, active plastic-degrading enzymes.
Bio-production of Environmentally Sustainable Materials: Synthetic biology aims to create sustainable routes to materials and chemicals, often using engineered enzymes. nih.gov The DsbB pathway can be a critical tool in "cell factories" designed to produce complex proteins that may act as biopesticides, bio-based polymers, or other high-value, environmentally friendly products. Ensuring the efficient formation of disulfide bonds via an optimized DsbB system would be crucial for the economic viability of such processes.
The table below outlines potential bioengineering strategies involving the DsbB protein for environmental applications.
| Bioengineering Strategy | Target Environmental Application | Mechanism of Improvement |
| Overexpression of DsbB | Bioremediation of pollutants | Increases the cell's capacity to fold and secrete disulfide-bonded degradative enzymes, improving pollutant removal rates. |
| Engineering DsbB variants | Biocatalytic recycling of plastics | Creates DsbB proteins with higher turnover rates or stability, enhancing the production of robust enzymes like PETase. nih.gov |
| Co-expression of DsbB with target enzymes | Production of biopesticides | Ensures the specific, high-yield production of functional, disulfide-bonded insecticidal proteins, reducing reliance on chemical pesticides. asm.org |
Q & A
Q. Experimental Design Strategy
Domain prediction : Use MobiDB or DisProt to identify disordered regions and conserved domains (e.g., zinc fingers, kinase motifs) .
Site-directed mutagenesis : Target residues in predicted functional motifs (e.g., catalytic triads, DNA-binding loops).
Phenotypic screens : Assess mutants in complementation assays (e.g., rescue of sdsB-deficient cell viability under DNA damage).
Q. Advanced Bioinformatics
- Docking simulations : Use AutoDock Vina or HADDOCK to model sdsB-ligand interactions, guided by PDB structures .
- Pathway enrichment : Input sdsB’s interactome (from BindingDB ) into Reactome or STRING to map pathways (e.g., NHEJ, cell cycle checkpoints) .
- Deep learning : Apply AlphaFold2 or RoseTTAFold to predict uncharacterized conformational states .
Validation : Cross-reference predictions with experimental affinity data (e.g., Ki ≤ 1 µM in BindingDB) .
How can I address low reproducibility in sdsB’s electrophoretic mobility shift assays (EMSAs)?
Q. Methodological Optimization
- Buffer conditions : Adjust pH (7.0–7.5) and ionic strength (50–100 mM KCl) to stabilize sdsB-DNA complexes.
- Controls : Include non-specific DNA (e.g., salmon sperm DNA) to reduce false positives.
- Quantification : Use SYPRO Ruby staining for protein detection and ImageJ densitometry for band analysis .
Troubleshooting : If smearing occurs, pre-run gels at 100 V for 30 min to minimize heating artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
